BENGHE Foundational & Exploratory

Check Availability & Pricing

Sipatrigine (BW619C89): A Technical Guide to its
Chemical Structure, Synthesis, and
Neuroprotective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sipatrigine

Cat. No.: B1680975

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipatrigine (BW619C89) is a neuroprotective agent that has been investigated for its potential
in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological
profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium
channels. This activity attenuates the ischemia-induced release of the excitatory
neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a
stroke. This technical guide provides a comprehensive overview of the chemical structure of
Sipatrigine, a proposed synthetic route, a summary of its key pharmacological data, detailed
experimental protocols from pivotal studies, and a visual representation of its mechanism of
action.

Chemical Structure and Properties

Sipatrigine, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-
4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central
pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at
the 5-position with a 2,3,5-trichlorophenyl group.

Table 1: Physicochemical Properties of Sipatrigine
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Property Value

2-(4-methylpiperazin-1-yI)-5-(2,3,5-

IUPAC Name _ o _
trichlorophenyl)pyrimidin-4-amine

Synonyms BW619C89, 619C89

Molecular Formula C15H16CI3Ns

Molecular Weight 372.68 g/mol

CAS Number 130800-90-7

Appearance Crystalline solid

N Soluble in DMSO (~10 mM) and ethanol (~25

Solubility
mM)[1][2]

SMILES CN1CCN(CC1)c2nc(N)ce(n2)c3ce(c(cc3ClCNCI

Proposed Synthesis of Sipatrigine

While a detailed, step-by-step synthesis of Sipatrigine is not readily available in the public
domain, a plausible synthetic route can be proposed based on established pyrimidine
chemistry. The synthesis likely involves a convergent approach, starting with the preparation of
a key dichloropyrimidine intermediate followed by sequential nucleophilic aromatic substitution
reactions.
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Step 1: Dichlorination

2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine

POCls

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine

NHs

Step 2: Regioselective Amination

2-Chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine

1-Methylpiperazine

Step 3: Nucleophilic Substitution

Sipatrigine
(2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine)

Click to download full resolution via product page

Proposed Synthesis of Sipatrigine.

Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would
likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment
with a strong chlorinating agent such as phosphorus oxychloride (POCIs3) would convert the
hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-
trichlorophenyl)pyrimidine.

Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic
aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive
towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NHs) would
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selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-
trichlorophenyl)pyrimidine.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the
introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine
intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine
atom at the C2 position, yielding the final product, Sipatrigine.

Pharmacological Data

Sipatrigine's neuroprotective effects are attributed to its ability to modulate neuronal
excitability. The following tables summarize key in vitro and in vivo pharmacological data.

Table 2: In Vitro Activity of Sipatrigine

Assay Preparation Effect Potency Reference

Rat cerebral

Glutamate cortex slices o
) Inhibition ICs0=5 pM [3]
Release (veratrine-
evoked)
Rat cerebral
Aspartate cortex slices o
) Inhibition ICs0=5 uM [3]
Release (veratrine-
evoked)
. Rat corticostriatal )
Neuronal Firing ] Reduction ECso =4.5 uM [3]
slices
) Rat corticostriatal )
EPSP Amplitude ) Reduction ECso =2 uM [3]
slices
Voltage-gated Isolated striatal o ECso =7 uM (Vh
Inhibition [4]
Na* Channels neurons =-65 mV)
Voltage-gated Isolated striatal o
Inhibition - (5]
Ca2* Channels neurons
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Table 3: Pharmacokinetic Parameters of Sipatrigine in Acute Stroke Patients

Parameter Value (Mean * SD or Range)
**Terminal Half-life (t1/2) ** 28 hours (95% CI: 23—-33 h)[6]

Clearance (CL) 0.66 L/h/kg (95% CI: 0.55-0.76 L/h/kg)[6]
Volume of Distribution (Vd) 19.6 L/kg (95% CI: 17.0-22.3 L/kg)[6]
Time to Max. Plasma Conc. (Tmax) Median of 1 hour[6]

Mechanism of Action: Inhibition of Glutamate
Release

The primary mechanism of action of Sipatrigine is the inhibition of ischemia-induced glutamate
release, which it achieves by blocking voltage-gated sodium (Na*) and calcium (Ca2*)
channels on presynaptic neurons.
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Mechanism of Action of Sipatrigine.
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During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy
metabolism and depolarization of the neuronal membrane. This depolarization causes the
opening of voltage-gated Na* channels, leading to a further influx of Na* and sustained
depolarization. This, in turn, triggers the opening of voltage-gated Ca?* channels. The resulting
influx of Ca2* into the presynaptic terminal is the primary trigger for the excessive release of
glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such
as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and
ultimately neuronal cell death. Sipatrigine, by blocking both Na* and Ca?* channels, interrupts
this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic
effects.[5]

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of
Sipatrigine.

In Vitro Glutamate Release Assay

Objective: To determine the effect of Sipatrigine on the release of endogenous glutamate and
aspartate from rat cerebral cortex slices.

Methodology:

o Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly
dissected and sliced (350 um thickness) using a Mcllwain tissue chopper.

» Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30
minutes.

« Individual slices are transferred to superfusion chambers and superfused with buffer at a rate
of 0.5 mL/min.

o After a 60-minute washout period, the superfusate is collected in 5-minute fractions.

o To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a
Na* channel activator) or a high concentration of potassium (K*) for a 5-minute period.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1680975?utm_src=pdf-body
https://colab.ws/articles/10.1006%2Fexnr.2000.7285
https://www.benchchem.com/product/b1680975?utm_src=pdf-body
https://www.benchchem.com/product/b1680975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Sipatrigine or vehicle is included in the superfusion medium starting 20 minutes before the
stimulation period.

e The collected fractions are analyzed for glutamate and aspartate content using high-
performance liquid chromatography (HPLC) with fluorescence detection.

e The amount of neurotransmitter released is calculated as the total amount in the fractions
collected during and after stimulation, minus the basal release.

Electrophysiological Recordings in Rat Corticostriatal
Slices

Objective: To assess the effect of Sipatrigine on neuronal excitability and synaptic
transmission.

Methodology:

Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly
removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

o Coronal corticostriatal slices (200-300 um thick) are prepared using a vibratome.

» Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before
recording.

o For intracellular recordings, slices are transferred to a recording chamber and continuously
perfused with aCSF at 35-37°C.

« Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCI.

» To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are
injected through the recording electrode, and the number of action potentials is counted.

» To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by
electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode
placed in the white matter.
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» Sipatrigine is bath-applied at known concentrations, and its effects on firing frequency and
EPSP amplitude are recorded and analyzed.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of Sipatrigine in a model of focal cerebral
ischemia.

Methodology:
e Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.
« A midline cervical incision is made, and the right common carotid artery is exposed.

e The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a
rounded tip is introduced into the internal carotid artery and advanced until it blocks the
origin of the middle cerebral artery.

e The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or
permanently.

 Sipatrigine or vehicle is administered intravenously at a specific time point relative to the
onset of occlusion (e.g., 5 minutes post-occlusion).

o After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are
removed.

e The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC)
to visualize the infarct.

e The infarct volume is quantified using image analysis software, and the values are corrected
for brain edema.

Conclusion

Sipatrigine (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of
action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a
reduction in excitotoxic glutamate release. While clinical development has faced challenges,
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the compound remains a valuable tool for research into the mechanisms of ischemic neuronal
injury and the development of novel neuroprotective strategies. The data and protocols
presented in this guide provide a solid foundation for researchers and drug development
professionals interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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